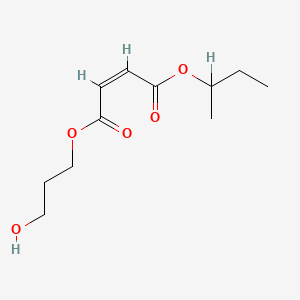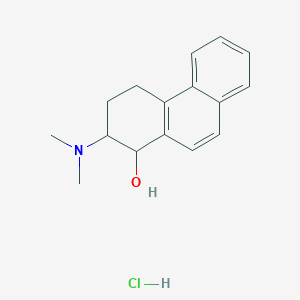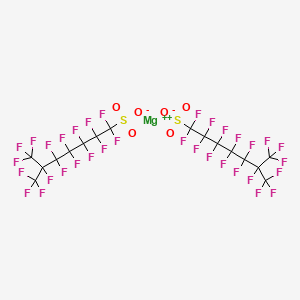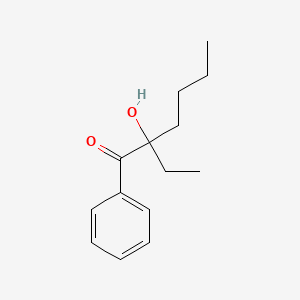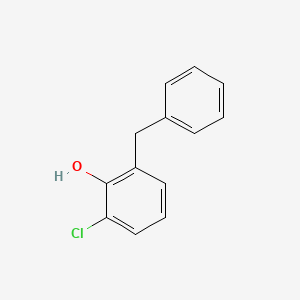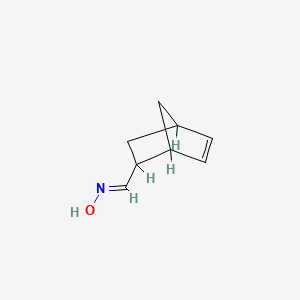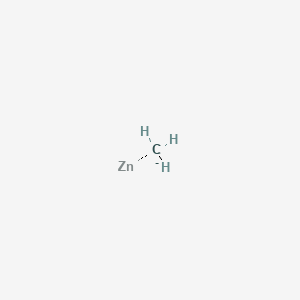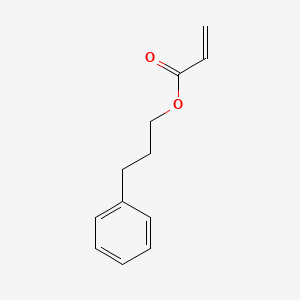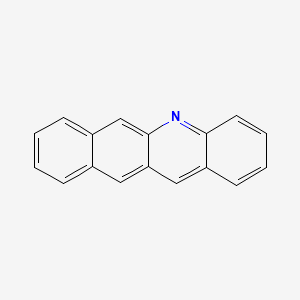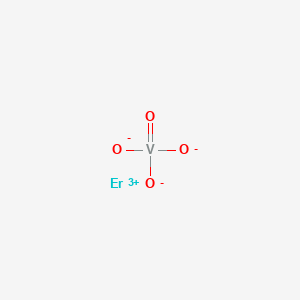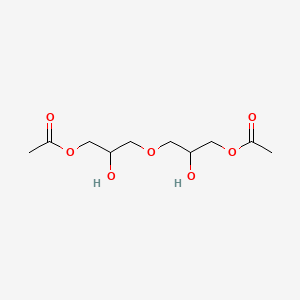
3,3'-Oxybis(2-hydroxypropyl) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Oxybis(2-hydroxypropyl) diacetate is a chemical compound with the molecular formula C10H18O7 and a molecular weight of 250.24572 g/mol . It is known for its unique structure, which includes two hydroxypropyl groups connected by an oxygen bridge and esterified with acetic acid. This compound is used in various industrial and research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis(2-hydroxypropyl) diacetate typically involves the reaction of 3,3’-Oxybis(2-hydroxypropyl) with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Oxybis(2-hydroxypropyl) diacetate is scaled up using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Oxybis(2-hydroxypropyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Oxybis(2-hydroxypropyl) diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
Wirkmechanismus
The mechanism of action of 3,3’-Oxybis(2-hydroxypropyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohols, which can then participate in further biochemical reactions. The oxygen bridge in the molecule allows for unique interactions with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
3,3’-Oxybis(2-hydroxypropyl) diacetate can be compared with other similar compounds, such as:
1,3-Dihydroxyacetone diacetate: Similar in structure but lacks the oxygen bridge.
2,2’-Oxybis(ethanol) diacetate: Contains an oxygen bridge but has different hydroxyalkyl groups.
Glycerol diacetate: Contains three hydroxyl groups esterified with acetic acid but lacks the oxygen bridge.
The uniqueness of 3,3’-Oxybis(2-hydroxypropyl) diacetate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
93820-00-9 |
|---|---|
Molekularformel |
C10H18O7 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
[3-(3-acetyloxy-2-hydroxypropoxy)-2-hydroxypropyl] acetate |
InChI |
InChI=1S/C10H18O7/c1-7(11)16-5-9(13)3-15-4-10(14)6-17-8(2)12/h9-10,13-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
WGYORETUYPJUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(COCC(COC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
